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molecular formula C11H13N3O4 B8754087 2-Nitro-4-morpholinocarbonylaniline

2-Nitro-4-morpholinocarbonylaniline

Cat. No. B8754087
M. Wt: 251.24 g/mol
InChI Key: SYKWSQHWZQYROS-UHFFFAOYSA-N
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Patent
US04312873

Procedure details

A solution of 0.14 g of ferrous sulfate heptahydrate in 15 ml of methanol is treated under nitrogen with 0.02 g of sodium borohydride. After 5 minutes, 2.5 g of 2-nitro-4-morpholinocarbonylaniline (as prepared in Example XXXIX) and 1 ml 64% hydrazine are added. The mixture is refluxed until reduction is complete (~4-6 hours) to afford 1,2-diamino-4-morpholinocarbonylbenzene.
[Compound]
Name
ferrous sulfate heptahydrate
Quantity
0.14 g
Type
reactant
Reaction Step One
Quantity
0.02 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[BH4-].[Na+].[N+:3]([C:6]1[CH:12]=[C:11]([C:13]([N:15]2[CH2:20][CH2:19][O:18][CH2:17][CH2:16]2)=[O:14])[CH:10]=[CH:9][C:7]=1[NH2:8])([O-])=O.NN>CO>[NH2:8][C:7]1[CH:9]=[CH:10][C:11]([C:13]([N:15]2[CH2:20][CH2:19][O:18][CH2:17][CH2:16]2)=[O:14])=[CH:12][C:6]=1[NH2:3] |f:0.1|

Inputs

Step One
Name
ferrous sulfate heptahydrate
Quantity
0.14 g
Type
reactant
Smiles
Name
Quantity
0.02 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
15 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
2.5 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(N)C=CC(=C1)C(=O)N1CCOCC1
Name
Quantity
1 mL
Type
reactant
Smiles
NN

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture is refluxed until reduction
CUSTOM
Type
CUSTOM
Details
(~4-6 hours)

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
NC1=C(C=C(C=C1)C(=O)N1CCOCC1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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